molecular formula C6H6N2O4 B055382 (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid CAS No. 121073-74-3

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

Cat. No. B055382
CAS RN: 121073-74-3
M. Wt: 170.12 g/mol
InChI Key: MIXPCRZDRIRXJD-UHFFFAOYSA-N
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Description

“(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 g/mol . The IUPAC name for this compound is 2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid .


Molecular Structure Analysis

The InChI representation of this compound is InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11) . The canonical SMILES string representation is C1=C(C(=O)NNC1=O)CC(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 170.12 g/mol . It has a XLogP3-AA value of -1.5 , indicating its solubility characteristics. It has 3 hydrogen bond donors and 4 hydrogen bond acceptors . It also has 2 rotatable bonds .

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its formyl group can undergo various transformations, making it a valuable precursor for synthesizing more complex molecules. It’s particularly useful in constructing molecules that have significant biological activity or for creating novel compounds with potential pharmaceutical applications .

Supramolecular Chemistry

Due to its ability to form hydrogen bonds, this compound is beneficial in the field of supramolecular chemistry. It can be used to create molecular structures that are held together by non-covalent bonds, which is crucial for developing new materials and sensors .

Molecular Recognition

The imide moiety and the potential for hydrogen bonding make this compound a candidate for molecular recognition processes. This is essential in sensor technology and in the development of diagnostic assays where specific molecule detection is required .

Nucleic Acid Derivatization

This compound can be functionalized to attach to nucleic acids, allowing for the derivatization of DNA or RNA. This has implications in genetic engineering, where modifications to nucleic acids can lead to advancements in gene therapy and biotechnology .

Low-Cost Synthesis Procedures

The synthesis of this compound involves low-cost materials and minimal solvent use, which makes it an attractive option for research where budget constraints are a consideration. This also aligns with the growing need for greener and more sustainable chemistry practices .

Hemiacetal Formation

The compound can exist as a stable hemiacetal, which is a functional group that plays a role in various chemical reactions. This stability is advantageous for certain synthetic pathways where the hemiacetal group is a desired feature in the final product .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . This indicates that it may be harmful if swallowed.

properties

IUPAC Name

2-(3,6-dioxo-1,2-dihydropyridazin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O4/c9-4-1-3(2-5(10)11)6(12)8-7-4/h1H,2H2,(H,7,9)(H,8,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIXPCRZDRIRXJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NNC1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90291869
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid

CAS RN

121073-74-3
Record name (3,6-Dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90291869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,6-dioxo-1,2,3,6-tetrahydropyridazin-4-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2,5-dioxo-2,5-dihydro-3-furanyl)acetic acid (9 g) and hydrazine sulphate (7.2 g) in water was heated to reflux for 4 hours then allowed to cool to ambient temperature. The precipitate was filtered, washing with water then acetone. Drying in vacuo afforded a white solid (8.04 g, 82%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Yield
82%

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